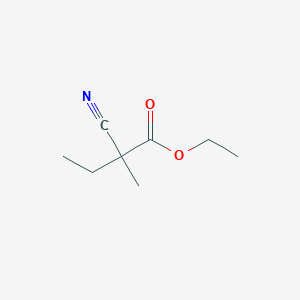

Ethyl 2-cyano-2-methylbutanoate

Description

Ethyl 2-cyano-2-methylbutanoate is an α-cyano ester characterized by a branched alkyl chain and a nitrile group at the α-position. For example, Ethyl 2-cyano-2-ethylbutanoate (a closely related compound) has a molecular formula of C₉H₁₅NO₂, an average mass of 169.224 g/mol, and a ChemSpider ID of 66784 . The presence of the cyano group enhances electrophilicity, making such esters valuable intermediates in organic synthesis, particularly for constructing heterocycles or pharmaceuticals. This compound is listed as a discontinued product by CymitQuimica, suggesting prior industrial or research applications .

Properties

IUPAC Name |

ethyl 2-cyano-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-4-8(3,6-9)7(10)11-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHDWEJAAFSYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483057 | |

| Record name | ethyl 2-cyano-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26739-87-7 | |

| Record name | ethyl 2-cyano-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-2-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with isobutyraldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often employing catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-2-methylbutanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, the ester bond can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for converting the cyano group to an amine.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Hydrolysis: Produces butanoic acid and ethanol.

Reduction: Yields ethyl 2-amino-2-methylbutanoate.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-2-methylbutanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-methylbutanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester functionality allows the compound to undergo hydrolysis, releasing active intermediates that can interact with biological molecules. The pathways involved include nucleophilic substitution and reduction, leading to the formation of various bioactive derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

Substituent Effects: Cyano vs. Acetyl/Phenyl: The cyano group (‑CN) in this compound increases electrophilicity compared to acetyl (‑COCH₃) or phenyl groups, favoring nucleophilic addition reactions. Branching: Methyl vs. ethyl substitution at the α-position alters steric hindrance. Ethyl 2-cyano-2-ethylbutanoate (C₉H₁₅NO₂) has a higher molecular weight and possibly lower solubility in polar solvents than its methyl counterpart .

Synthetic Routes: this compound may be synthesized via methods analogous to Ethyl 2-bromobutanoate, which involves nucleophilic substitution or condensation reactions (similar to procedures in ) . In contrast, Ethyl 2-acetyl-3-methylbutanoate is synthesized for ketone-containing pharmaceuticals, requiring distinct reagents like sodium hydride and methyl iodide .

Applications: Pharmaceuticals: Ethyl 2-acetyl-3-methylbutanoate is a key intermediate in API synthesis, whereas cyano esters like Ethyl 2-cyano-2-phenylbutanoate are explored for bioactive properties (e.g., antifungal activity in plant extracts) . Safety: Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate requires stringent safety protocols (e.g., immediate decontamination), highlighting how substituents like fluorine impact handling .

Physicochemical Properties

- Solubility: Cyano esters generally exhibit moderate polarity, with solubility in organic solvents like ethyl acetate or acetonitrile. Phenyl derivatives (e.g., Ethyl 2-cyano-2-phenylbutanoate) may have reduced water solubility due to aromatic hydrophobicity .

- Thermal Stability: Branched esters (e.g., this compound) likely have lower boiling points than linear analogs due to decreased intermolecular forces.

Research Findings and Gaps

- Synthetic Optimization: Further studies on green synthesis methods (e.g., catalytic cyanidation) could enhance the accessibility of α-cyano esters .

Biological Activity

Ethyl 2-cyano-2-methylbutanoate is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H15NO2 and features a cyano group that is pivotal in its biological interactions. The compound is characterized by:

- Molecular Weight: 169.23 g/mol

- Appearance: Colorless to pale yellow liquid

- Solubility: Soluble in organic solvents like ethanol and ether, but poorly soluble in water.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyano group can participate in nucleophilic addition reactions, influencing enzyme activity and cellular signaling pathways. This interaction can lead to modulation of metabolic processes, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties in several studies. For instance:

- Antifungal Activity: In vitro studies have shown that the compound inhibits the growth of various fungi, including Candida albicans. The Minimum Inhibitory Concentration (MIC) was found to be around 50 µg/mL, indicating significant antifungal potential .

- Antibacterial Activity: The compound also exhibits antibacterial properties against gram-positive bacteria such as Staphylococcus aureus, with an MIC of approximately 30 µg/mL .

Antitumor Activity

Research indicates that this compound may possess antitumor properties:

- Cell Proliferation Inhibition: In studies involving human cancer cell lines, such as breast and liver cancer cells, the compound demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values ranged from 20 to 40 µM depending on the cell type .

Toxicity and Safety

Toxicity studies have been conducted to assess the safety profile of this compound. Acute toxicity tests in rodents revealed a relatively low toxicity profile, with an LD50 greater than 2000 mg/kg body weight. However, chronic exposure studies are necessary to fully understand its long-term effects on human health .

Case Studies and Research Findings

Several research studies have focused on the biological activity of this compound:

-

Study on Antifungal Activity:

- Researchers tested the compound against Candida spp. and reported significant inhibition at concentrations as low as 25 µg/mL. The study concluded that the compound could serve as a potential antifungal agent .

- Antitumor Mechanism Investigation:

-

Synergistic Effects with Other Compounds:

- Research explored the synergistic effects of this compound when combined with conventional antibiotics. Results indicated enhanced antibacterial activity against resistant strains of bacteria when used in combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.